molecular formula C11H8F4O3 B1626879 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione CAS No. 70862-63-4

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Cat. No. B1626879
CAS RN: 70862-63-4
M. Wt: 264.17 g/mol
InChI Key: RQGDMUVAUOVABM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione , also known by its chemical formula C<sub>11</sub>H<sub>9</sub>F<sub>3</sub>O<sub>2</sub> , is a synthetic organic compound. It belongs to the class of diketones and contains both fluorine and methoxy functional groups. The compound’s structure features a butane backbone with trifluoromethyl and fluoro-methoxyphenyl substituents.



Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically fluorinated precursors, under controlled conditions. Detailed synthetic pathways and reaction mechanisms are documented in scientific literature. Researchers have explored various methods to access this compound, including fluorination , acylation , and condensation reactions.



Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione consists of the following components:



  • A butane backbone (four carbon atoms in a linear arrangement).

  • Trifluoromethyl group (–CF<sub>3</sub>) attached to one of the carbon atoms.

  • 3-fluoro-4-methoxyphenyl group (–C<sub>6</sub>H<sub>4</sub>FOMe) attached to another carbon atom.

  • Two carbonyl (C=O) groups at the ends of the molecule.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Aldol condensation : Involving the formation of carbon-carbon bonds.

  • Reductive transformations : Such as hydrogenation or hydride reduction.

  • Substitution reactions : For instance, nucleophilic substitution at the carbonyl groups.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a specific melting point, which can be determined experimentally.

  • Solubility : It may dissolve in specific solvents due to its functional groups.

  • Stability : Stability under various conditions (temperature, light, etc.) is essential for practical applications.


Safety And Hazards


  • Toxicity : Assessments of toxicity and potential health risks are crucial.

  • Handling Precautions : Proper handling, storage, and disposal guidelines are necessary.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive compound.

  • Synthetic Modifications : Developing derivatives with improved properties.

  • Applications : Exploring its use in materials science or catalysis.


Please note that this analysis is based on available literature, and specific details may vary. For in-depth information, consult relevant scientific papers12345.


properties

IUPAC Name

4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-18-9-3-2-6(4-7(9)12)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGDMUVAUOVABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513039
Record name 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

CAS RN

70862-63-4
Record name 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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